molecular formula C13H19N3O4 B11815690 7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid

7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid

Cat. No.: B11815690
M. Wt: 281.31 g/mol
InChI Key: OZGROJYUEPNWNL-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in various chemical synthesis processes, particularly in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This is followed by cyclization reactions to form the imidazo[1,2-a][1,4]diazepine ring system .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Di-tert-butyl dicarbonate (Boc2O): For the protection of amine groups.

    Trifluoroacetic acid (TFA): For the removal of the Boc protecting group.

    Sodium hydroxide (NaOH): As a base in various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group results in the formation of the free amine, which can then be further functionalized .

Scientific Research Applications

7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing for selective reactions to occur at other sites within the molecule. Upon removal of the Boc group, the free amine can interact with various biological targets, influencing pathways and processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid is unique due to its specific ring structure and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and drug development .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)8-4-5-16-9(11(17)18)6-15-10(16)7-14-8/h6,8,14H,4-5,7H2,1-3H3,(H,17,18)

InChI Key

OZGROJYUEPNWNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN2C(=NC=C2C(=O)O)CN1

Origin of Product

United States

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